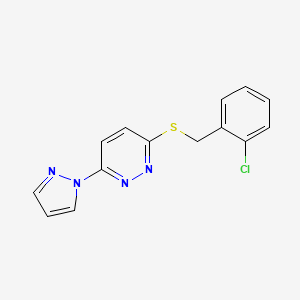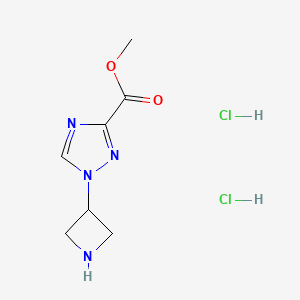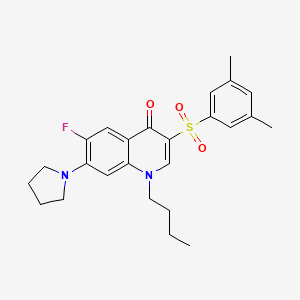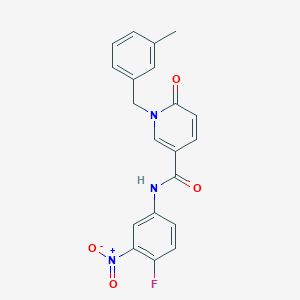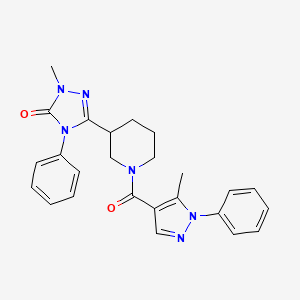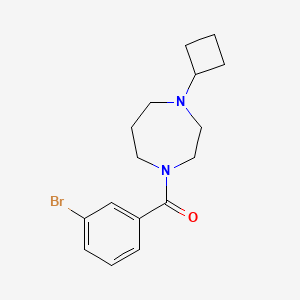
(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone” would be complex due to the presence of multiple functional groups. The bromophenyl group would contribute to the aromaticity of the molecule, while the cyclobutyl and 1,4-diazepan-1-yl groups would add cyclic and nitrogen-containing components, respectively .Chemical Reactions Analysis
The reactivity of “(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone” would be influenced by its functional groups. The bromophenyl group could undergo electrophilic aromatic substitution reactions, while the nitrogen in the 1,4-diazepan-1-yl group could participate in reactions involving nucleophilic attack .Applications De Recherche Scientifique
Antioxidant Properties and Synthesis
Research has demonstrated the synthesis and evaluation of antioxidant properties of various bromophenyl derivatives, highlighting their potential as effective antioxidants. For instance, the synthesis of bromophenol derivatives and their in vitro antioxidant activities were determined by analyzing their radical scavenging activities. These compounds showed promising antioxidant power, indicating their potential utility in combating oxidative stress-related conditions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimicrobial and Antitubercular Activity
Novel bromophenol derivatives have been synthesized and evaluated for their antimicrobial activity. The preparation of substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones via Suzuki cross-coupling and their subsequent in vitro antibacterial and antifungal activity assessment is one such example. This research underscores the potential use of bromophenyl compounds in developing new antimicrobial agents (Reddy & Reddy, 2016).
Carbonic Anhydrase Inhibition
Several studies have focused on synthesizing bromophenols with carbonic anhydrase inhibitory properties. These compounds are explored for their therapeutic potential in treating conditions like glaucoma, epilepsy, and osteoporosis. The inhibition of human cytosolic carbonic anhydrase II by newly synthesized bromophenols indicates the utility of these compounds in medical chemistry and drug development (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Cancer Research
Compounds structurally related to (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone have been explored for their potential in cancer research. For example, naphthyridine derivatives were investigated for their anticancer activity in human melanoma cell lines, revealing that these compounds can induce apoptosis or necroptosis depending on their concentration. This research highlights the potential application of similar compounds in developing new cancer treatments (Kong, Lv, Yan, Chang, & Wang, 2018).
Propriétés
IUPAC Name |
(3-bromophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c17-14-5-1-4-13(12-14)16(20)19-9-3-8-18(10-11-19)15-6-2-7-15/h1,4-5,12,15H,2-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPBBPVYDMWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938701.png)
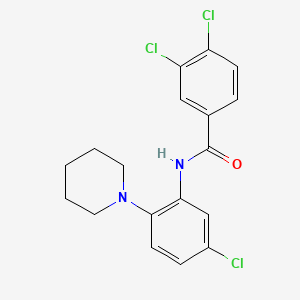
![N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2938707.png)
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide](/img/structure/B2938708.png)
![Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B2938709.png)
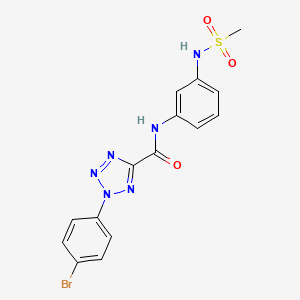
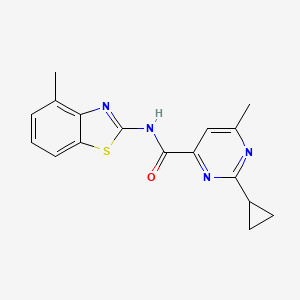
![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)
![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)
